molecular formula C10H17NO3 B1391356 (S)-tert-butyl 3-oxocyclopentylcarbamate CAS No. 167298-40-0

(S)-tert-butyl 3-oxocyclopentylcarbamate

Cat. No.: B1391356
CAS No.: 167298-40-0
M. Wt: 199.25 g/mol
InChI Key: CLOXAWYNXXEWBT-ZETCQYMHSA-N
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Description

(S)-tert-butyl 3-oxocyclopentylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl ring with a tert-butyl carbamate group and an oxo functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-oxocyclopentylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-oxocyclopentanone. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-oxocyclopentylcarbamate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

(S)-tert-butyl 3-oxocyclopentylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-oxocyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3-oxocyclopentylcarbamate: Lacks the stereochemistry of the (S)-enantiomer.

    tert-butyl 3-oxocyclohexylcarbamate: Features a cyclohexyl ring instead of a cyclopentyl ring.

    tert-butyl 3-oxocyclobutylcarbamate: Features a cyclobutyl ring instead of a cyclopentyl ring.

Uniqueness

(S)-tert-butyl 3-oxocyclopentylcarbamate is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its non-chiral or differently substituted analogs. This stereochemistry can influence the compound’s reactivity, selectivity, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[(1S)-3-oxocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666920
Record name tert-Butyl [(1S)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-40-0
Record name tert-Butyl [(1S)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(3-hydroxycyclopentyl)carbamate (800 mg, 3.98 mmol) and Dess-martin reagent (3.6 g, 8.15 mmol) in DCM (20 mL) was stirred at RT overnight. And then, the reaction was quenched by addition of sat. aqueous solution of NaHCO3 and sat. aqueous solution of Na2SO3. The resulting mixture was extracted with DCM (20 mL×3). The combined organic layers were dried over Na2SO4, and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford tert-butyl(3-oxocyclopentyl)carbamate as a white solid (730 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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